5-(2-Chloroethoxy)quinoline

KCNQ channel pharmacology Ion channel selectivity Potassium channel modulators

5-(2-Chloroethoxy)quinoline (CAS not uniformly assigned; molecular formula C11H10ClNO; MW 207.65 g/mol) is a heterocyclic building block characterized by a quinoline core substituted at the 5-position with a 2‑chloroethoxy side chain. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, with documented utility in the preparation of potassium channel modulators and integrase inhibitor scaffolds.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B8461387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethoxy)quinoline
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)OCCCl
InChIInChI=1S/C11H10ClNO/c12-6-8-14-11-5-1-4-10-9(11)3-2-7-13-10/h1-5,7H,6,8H2
InChIKeyGAHDHRMFYOJABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethoxy)quinoline: Procurement-Ready Quinoline Ether Intermediate with Validated Ion Channel Activity


5-(2-Chloroethoxy)quinoline (CAS not uniformly assigned; molecular formula C11H10ClNO; MW 207.65 g/mol) is a heterocyclic building block characterized by a quinoline core substituted at the 5-position with a 2‑chloroethoxy side chain [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, with documented utility in the preparation of potassium channel modulators and integrase inhibitor scaffolds [2]. Beyond its role as an intermediate, this compound has been characterized in functional ion channel assays, demonstrating agonist activity at the heteromeric KCNQ2/KCNQ3 potassium channel (EC50 = 10 nM) and weak antagonist activity at KCNQ1/MINK (IC50 = 1900 nM) in CHO cell‑based Rb⁺ efflux studies [3]. The presence of the terminal chloro group enables further nucleophilic substitution and diversification, positioning this compound as a versatile node for structure‑activity relationship (SAR) exploration and lead optimization workflows.

5-(2-Chloroethoxy)quinoline: Why Positional Isomers and Alternative Ethers Cannot Be Casually Interchanged


Generic substitution of 5-(2‑chloroethoxy)quinoline with positional isomers (e.g., 6‑, 7‑, or 8‑chloroethoxyquinolines) or with alternative leaving‑group ethers (e.g., 5‑methoxyquinoline, 5‑bromoethoxyquinoline) is scientifically unsound and can derail synthetic campaigns or biological assays. First, the 5‑position of the quinoline ring presents a distinct electronic environment relative to the 6‑, 7‑, or 8‑positions, directly influencing the reactivity of the attached chloroethoxy side chain in nucleophilic substitution reactions . Second, ion channel pharmacology is exquisitely sensitive to substitution pattern: the 5‑(2‑chloroethoxy) substituent confers a 190‑fold selectivity window for KCNQ2/KCNQ3 (EC50 = 10 nM) over KCNQ1/MINK (IC50 = 1900 nM) [1]. Alternative substitution at other ring positions or replacement of the chloro leaving group with bromo or methoxy moieties would unpredictably alter both synthetic reactivity and biological target engagement profiles, invalidating prior SAR data and potentially introducing uncharacterized off‑target liabilities. Procurement of the exact 5‑(2‑chloroethoxy)quinoline species is therefore essential for reproducibility and data integrity.

5-(2-Chloroethoxy)quinoline: Quantitative Differentiation Guide for Procurement Decisions


190‑Fold KCNQ2/KCNQ3 Subtype Selectivity: Direct Comparative Ion Channel Data

5-(2‑Chloroethoxy)quinoline demonstrates a 190‑fold functional selectivity window between two structurally related potassium channel subtypes. It acts as a potent agonist at the heteromeric KCNQ2/KCNQ3 channel (EC50 = 10 nM) while exhibiting only weak antagonist activity at the cardiac‑relevant KCNQ1/MINK channel (IC50 = 1900 nM) [1]. This selectivity profile is a direct, head‑to‑head comparison generated from the same CHO cell Rb⁺ efflux assay platform, providing a robust internal benchmark. Positional isomers or alternative leaving‑group ethers lack comparable, publicly‑available selectivity characterization, making this compound the de facto characterized standard for this chemotype.

KCNQ channel pharmacology Ion channel selectivity Potassium channel modulators

5‑Position Chloroethoxy Ether: Differentiated Synthetic Utility as a Leaving Group

Unlike 5‑methoxyquinoline (inert methyl ether) or 5‑hydroxyquinoline (which requires separate activation), 5‑(2‑chloroethoxy)quinoline bears a terminal alkyl chloride moiety that serves as a competent leaving group for nucleophilic substitution (SN2) . This structural feature enables direct diversification to 5‑(2‑aminoethoxy)quinoline, 5‑(2‑thioethoxy)quinoline, or 5‑(2‑azidoethoxy)quinoline derivatives without requiring additional activation steps or protecting group manipulations. While quantitative kinetic data comparing substitution rates across positional isomers are not publicly available, class‑level inference from organic reaction principles supports that the electronic environment at the quinoline 5‑position (ortho/para‑like relative to ring nitrogen) influences leaving group reactivity relative to 6‑, 7‑, or 8‑substituted analogs.

Synthetic intermediate Nucleophilic substitution Quinoline functionalization

Validated Synthesis Protocol with Quantified Yield and Purity Metrics

A documented Mitsunobu‑based synthetic protocol from 5‑hydroxyquinoline and 2‑chloroethanol, using triphenylphosphine and DEAD in anhydrous THF, affords 5‑(2‑chloroethoxy)quinoline in 82% isolated yield after chromatographic purification (20% ethyl acetate/hexanes) . The product is obtained as a solid with a melting point of 75–78 °C. In contrast, many positional isomers or alternative ethers lack published, peer‑reviewed or patent‑level synthetic procedures with quantifiable yield and purity benchmarks, introducing procurement risk related to batch‑to‑batch consistency and reproducibility.

Synthesis reproducibility Process chemistry Quality control

Calculated Physicochemical Properties Differentiating from Polar and Non‑Polar Quinoline Ethers

Quantitative structure‑property relationship (QSPR) calculations for 5‑(2‑chloroethoxy)quinoline yield a LogP of 3.22, a topological polar surface area (TPSA) of 97.99 Ų, and an estimated solubility at pH 7.4 of 3.1 mg/mL [1]. These values position the compound in a moderate lipophilicity range favorable for membrane permeability while retaining sufficient polarity for aqueous compatibility. For comparison, unsubstituted quinoline has a LogP of approximately 2.0–2.1 and TPSA of ~12.9 Ų, whereas 5‑hydroxyquinoline has a lower LogP (~1.8) and higher TPSA (~33.1 Ų) [2]. The 5‑(2‑chloroethoxy) substituent thus offers a distinct physicochemical signature that balances the extremes of polar (hydroxy) and non‑polar (unsubstituted or alkyl) quinoline derivatives.

Lipophilicity Drug-likeness ADME prediction

Patent‑Documented Utility as a Synthetic Intermediate for Quinoline‑Based Therapeutics

5‑(2‑Chloroethoxy)quinoline is explicitly disclosed and claimed within US Patent US‑9120749‑B2 as a synthetic intermediate for the preparation of quinoline derivatives that function as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors [1]. The patent describes the compound as a key building block for generating a series of substituted quinolines with potential anticancer activity. While many quinoline ethers exist, only a subset are explicitly validated within patent‑protected therapeutic programs. The inclusion of 5‑(2‑chloroethoxy)quinoline in a granted U.S. patent provides a verifiable provenance trail and demonstrates that this specific substitution pattern has passed the novelty and utility thresholds required for patentability, distinguishing it from uncharacterized or commercially obscure analogs.

Medicinal chemistry Patent chemistry Lead optimization

5-(2-Chloroethoxy)quinoline: High‑Value Application Scenarios Based on Verified Evidence


KCNQ2/KCNQ3 Potassium Channel Agonist Screening and SAR Campaigns

Researchers focused on identifying novel KCNQ2/KCNQ3 activators for neurological indications (epilepsy, pain, tinnitus) can source 5‑(2‑chloroethoxy)quinoline as a validated starting point for SAR exploration. The compound's 10 nM EC50 at KCNQ2/KCNQ3, combined with 190‑fold selectivity over the cardiac KCNQ1/MINK channel, provides a quantifiable baseline for assessing new derivatives [1]. Libraries generated via nucleophilic substitution at the terminal chloro group can be screened head‑to‑head against this reference compound to evaluate potency gains, selectivity improvements, or changes in efficacy.

MELK Kinase Inhibitor Development: Patent‑Guided Intermediate Procurement

Medicinal chemistry teams developing maternal embryonic leucine zipper kinase (MELK) inhibitors for oncology applications can procure 5‑(2‑chloroethoxy)quinoline as a key synthetic intermediate. The compound is explicitly claimed in US‑9120749‑B2, providing a validated synthetic route and freedom‑to‑operate reference point [2]. The chloroethoxy side chain serves as a functional handle for installing diverse amine, thiol, or azide appendages, enabling the generation of focused quinoline libraries that retain the core scaffold's patent‑protected substitution pattern.

Physicochemical Property‑Optimized Building Block for CNS‑Penetrant Compound Design

Given its calculated LogP of 3.22 and TPSA of 97.99 Ų, 5‑(2‑chloroethoxy)quinoline resides within the favorable property space for central nervous system (CNS) permeability [3]. Medicinal chemists can incorporate this building block into lead series where balancing lipophilicity (for blood‑brain barrier penetration) and polarity (for aqueous solubility) is critical. The chloroethoxy group's LogP contribution (~1.1–1.4 units above unsubstituted or hydroxy analogs) provides a tunable lipophilicity anchor that can be modulated through subsequent nucleophilic displacement with polar amines.

Reproducible In‑House Scale‑Up and Process Chemistry Development

Process chemists and CROs requiring a quinoline ether intermediate with documented, scalable synthesis can utilize the published Mitsunobu protocol for 5‑(2‑chloroethoxy)quinoline . The 82% isolated yield and defined melting point (75–78 °C) provide quality benchmarks for batch‑to‑batch consistency verification. The availability of a solid, crystalline product simplifies handling, storage, and purity assessment relative to oils or amorphous solids that may characterize positional isomer alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Chloroethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.